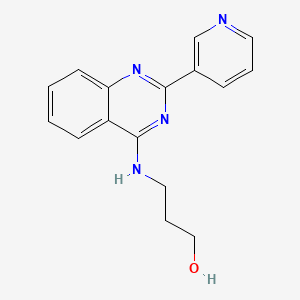
3-((2-(Pyridin-3-yl)quinazolin-4-yl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(Pyridin-3-yl)quinazolin-4-yl)amino)propan-1-ol is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core linked to a pyridine ring and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Pyridin-3-yl)quinazolin-4-yl)amino)propan-1-ol typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazoline coreThe final step involves the addition of the propanol group via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((2-(Pyridin-3-yl)quinazolin-4-yl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
3-((2-(Pyridin-3-yl)quinazolin-4-yl)amino)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-((2-(Pyridin-3-yl)quinazolin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K), which plays a key role in cell growth and survival pathways. By inhibiting PI3K, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Pyridine Derivatives: Compounds like piritrexim, which have shown antimicrobial and antitumor properties
Uniqueness
3-((2-(Pyridin-3-yl)quinazolin-4-yl)amino)propan-1-ol is unique due to its combined quinazoline and pyridine structure, which imparts distinct biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound for various therapeutic applications .
Properties
IUPAC Name |
3-[(2-pyridin-3-ylquinazolin-4-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-10-4-9-18-16-13-6-1-2-7-14(13)19-15(20-16)12-5-3-8-17-11-12/h1-3,5-8,11,21H,4,9-10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNPIQNONSCBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[1,1'-BIPHENYL]-4-YLOXY}-7-HYDROXY-8-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7742387.png)
![3-{[1,1'-BIPHENYL]-4-YLOXY}-8-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7742395.png)
![3-(4-chlorophenyl)-8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7742404.png)
![4-[(dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B7742407.png)
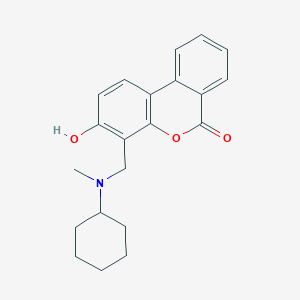
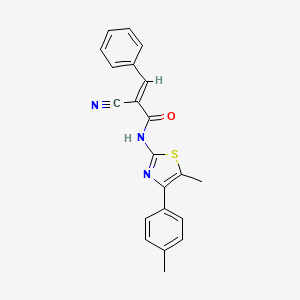

![8-[[Bis(prop-2-enyl)amino]methyl]-7-hydroxy-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7742427.png)
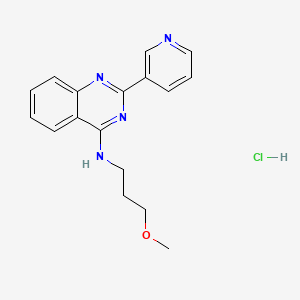
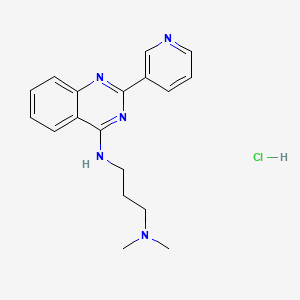
![N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinazolin-4-amine](/img/structure/B7742460.png)
![3-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)PENTANE-2,4-DIONE](/img/structure/B7742464.png)
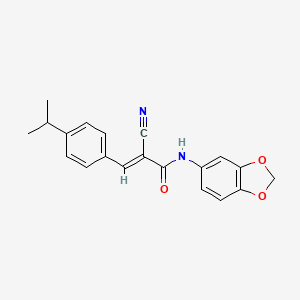
![methyl 2-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7742473.png)
